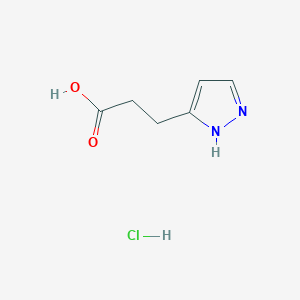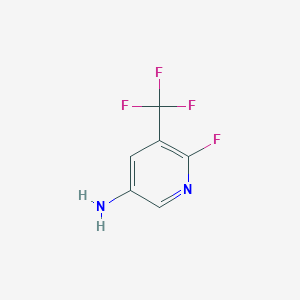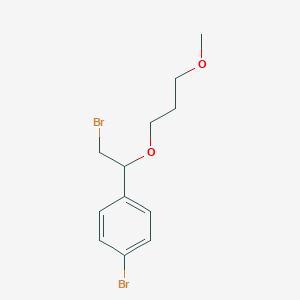![molecular formula C15H19F4NO5 B13630371 2-{4-[(2-Fluoroprop-2-en-1-yl)oxy]-3,5-dimethoxyphenyl}ethan-1-amine, trifluoroacetic acid](/img/structure/B13630371.png)
2-{4-[(2-Fluoroprop-2-en-1-yl)oxy]-3,5-dimethoxyphenyl}ethan-1-amine, trifluoroacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{4-[(2-fluoroprop-2-en-1-yl)oxy]-3,5-dimethoxyphenyl}ethan-1-amine; trifluoroacetic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a fluorinated alkene moiety, methoxy groups, and an amine functional group, making it a versatile candidate for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(2-fluoroprop-2-en-1-yl)oxy]-3,5-dimethoxyphenyl}ethan-1-amine typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the fluorinated alkene: This can be achieved through the reaction of a suitable alkene precursor with a fluorinating agent under controlled conditions.
Etherification: The fluorinated alkene is then reacted with a phenol derivative to form the ether linkage.
Introduction of methoxy groups: Methoxylation of the phenol derivative is carried out using methanol and a suitable catalyst.
Amine introduction:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
2-{4-[(2-fluoroprop-2-en-1-yl)oxy]-3,5-dimethoxyphenyl}ethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated alkene or the methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted ethers or amines.
Aplicaciones Científicas De Investigación
2-{4-[(2-fluoroprop-2-en-1-yl)oxy]-3,5-dimethoxyphenyl}ethan-1-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mecanismo De Acción
The mechanism of action of 2-{4-[(2-fluoroprop-2-en-1-yl)oxy]-3,5-dimethoxyphenyl}ethan-1-amine involves its interaction with specific molecular targets and pathways. The fluorinated alkene moiety can interact with enzymes or receptors, leading to modulation of their activity. The methoxy groups may enhance the compound’s binding affinity and specificity, while the amine group can participate in hydrogen bonding and electrostatic interactions.
Comparación Con Compuestos Similares
Similar Compounds
- 2-{4-[(2-fluoroprop-2-en-1-yl)oxy]-3,5-dimethoxyphenyl}ethan-1-amine
- 1-[(2-fluoroprop-2-en-1-yl)oxy]-4-(1,1,1,3,3,3-hexafluoro-2-{4-[(2-fluoroprop-2-en-1-yl)oxy]phenyl}propan-2-yl)benzene
Uniqueness
The unique combination of fluorinated alkene, methoxy groups, and amine functionality in 2-{4-[(2-fluoroprop-2-en-1-yl)oxy]-3,5-dimethoxyphenyl}ethan-1-amine sets it apart from other similar compounds
Propiedades
Fórmula molecular |
C15H19F4NO5 |
|---|---|
Peso molecular |
369.31 g/mol |
Nombre IUPAC |
2-[4-(2-fluoroprop-2-enoxy)-3,5-dimethoxyphenyl]ethanamine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C13H18FNO3.C2HF3O2/c1-9(14)8-18-13-11(16-2)6-10(4-5-15)7-12(13)17-3;3-2(4,5)1(6)7/h6-7H,1,4-5,8,15H2,2-3H3;(H,6,7) |
Clave InChI |
PUMZRBVLBANIRF-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1OCC(=C)F)OC)CCN.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


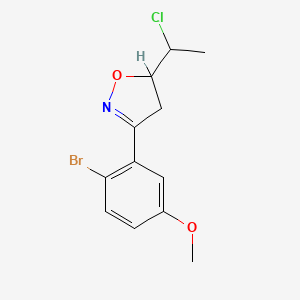
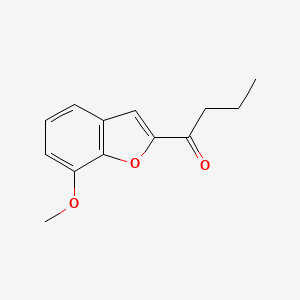
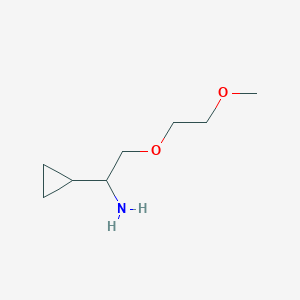
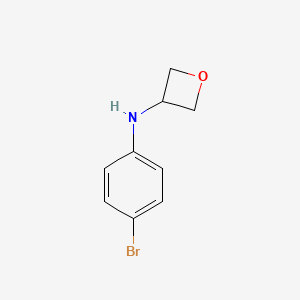
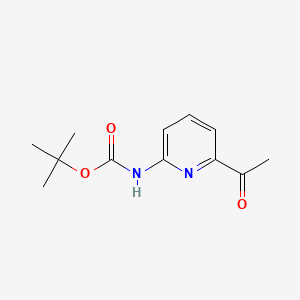
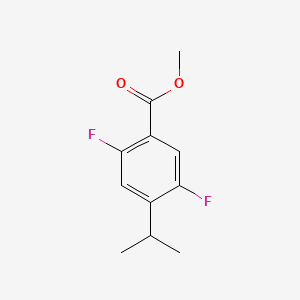
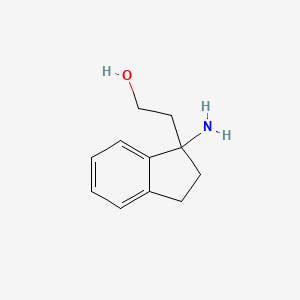
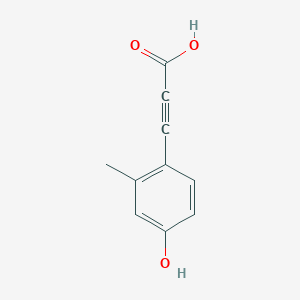
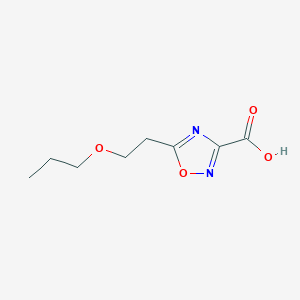
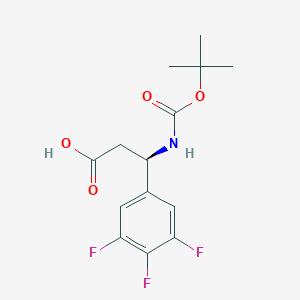
![2-[3-(Difluoromethyl)azetidin-1-yl]ethan-1-amine](/img/structure/B13630352.png)
